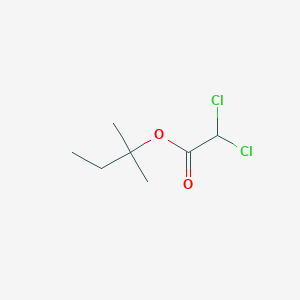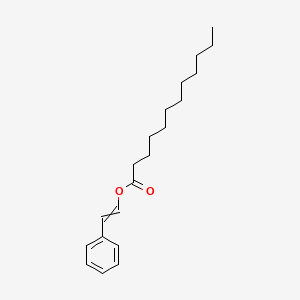
2-Phenylethenyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylethenyl dodecanoate, also known as 2-Phenylethyl dodecanoate or Phenethyl dodecanoate, is an organic compound with the molecular formula C20H32O2. It is an ester derived from dodecanoic acid (lauric acid) and 2-phenylethanol. This compound is known for its pleasant floral fragrance and is often used in the fragrance and flavor industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethenyl dodecanoate typically involves the esterification of dodecanoic acid with 2-phenylethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylethenyl dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield dodecanoic acid and 2-phenylethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification with another alcohol to form a different ester and release 2-phenylethanol.
Common Reagents and Conditions
-
Hydrolysis
Reagents: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Conditions: Reflux
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous ether solvent, room temperature
-
Transesterification
Reagents: Another alcohol, acid or base catalyst
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-phenylethanol
Reduction: 2-Phenylethanol and dodecanol
Transesterification: A different ester and 2-phenylethanol
Wissenschaftliche Forschungsanwendungen
2-Phenylethenyl dodecanoate has several applications in scientific research, including:
Fragrance and Flavor Industry: Due to its pleasant floral aroma, it is used as a fragrance ingredient in perfumes and as a flavoring agent in food products.
Biological Studies: It is used in studies related to its antimicrobial properties.
Material Science: It is used in the synthesis of novel materials with specific properties, such as hydrophobic coatings.
Wirkmechanismus
The mechanism of action of 2-Phenylethenyl dodecanoate in biological systems is primarily related to its ability to disrupt microbial cell membranes. The ester can integrate into the lipid bilayer of microbial cells, leading to increased membrane permeability and eventual cell lysis. This antimicrobial activity is attributed to the dodecanoic acid moiety, which is known for its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
2-Phenylethenyl dodecanoate can be compared with other similar compounds, such as:
2-Phenylethyl acetate: Another ester with a pleasant floral aroma, commonly used in the fragrance industry.
2-Phenylethyl butyrate: Similar in structure but with a shorter carbon chain, also used in fragrances and flavors.
2-Phenylethyl isobutyrate: Used in the fragrance industry for its fruity aroma.
Uniqueness
The uniqueness of this compound lies in its combination of a long carbon chain (dodecanoic acid) with a phenylethyl group, providing both hydrophobic and aromatic properties. This makes it particularly useful in applications requiring both fragrance and antimicrobial activity.
Eigenschaften
CAS-Nummer |
97130-76-2 |
|---|---|
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
2-phenylethenyl dodecanoate |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-13-16-20(21)22-18-17-19-14-11-10-12-15-19/h10-12,14-15,17-18H,2-9,13,16H2,1H3 |
InChI-Schlüssel |
HZIVLEURBJZLRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


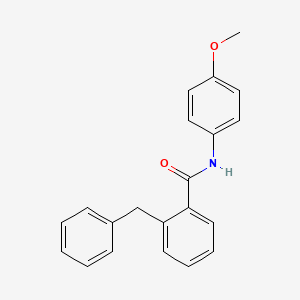
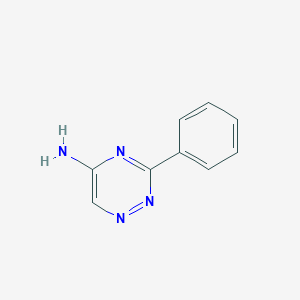
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
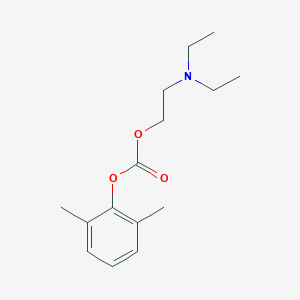


![Hexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14350865.png)
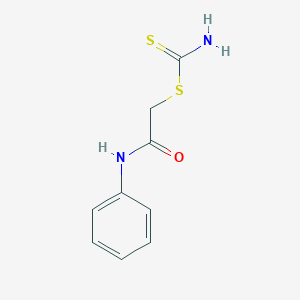
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
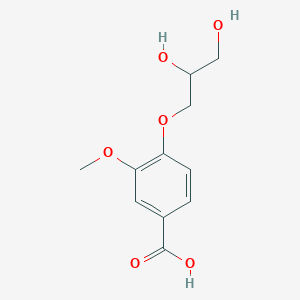
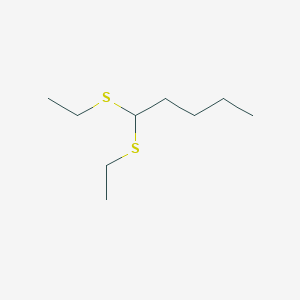
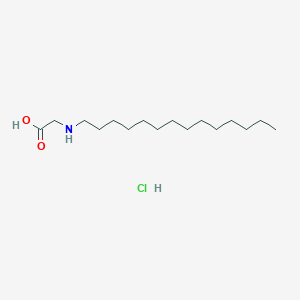
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)
